molecular formula C12H15NO3 B2701571 2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 313959-63-6

2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2701571
CAS No.: 313959-63-6
M. Wt: 221.256
InChI Key: YDCHYNWLTLANRZ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrrolidine-substituted ethanone core with a 2-hydroxyphenoxy substituent (CAS: 313959-63-6) . Notably, commercial availability is discontinued, as reported by CymitQuimica .

Properties

IUPAC Name

2-(2-hydroxyphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-10-5-1-2-6-11(10)16-9-12(15)13-7-3-4-8-13/h1-2,5-6,14H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCHYNWLTLANRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the nucleophilic substitution reaction of catechol with a suitable pyrrolidine derivative. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) under an inert atmosphere . The optimal reaction conditions include a mole ratio of catechol to pyrrolidine derivative of 2:1, a solute concentration of 0.222 g/mL, and a reaction temperature of 80°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenoxy group can be oxidized to form quinones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ether or amine derivatives

Scientific Research Applications

2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with active sites of enzymes, while the pyrrolidine ring can enhance the binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Phenoxy Derivatives
  • 2-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one

    • Synthesis : Prepared via activation of 4-methoxyphenylacetic acid with oxalyl chloride, followed by reaction with pyrrolidine (95% yield) .
    • Key Data : IR shows a C-O stretch at 1250 cm⁻¹ and amide C=O at 1635 cm⁻¹, distinct from the O-H stretch (~3300 cm⁻¹) in the target compound .
  • 2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one Structure: Features an aminopropyl side chain on the phenoxy group (CAS: 953731-69-6) . Properties: Higher molecular weight (262.35 g/mol) compared to the target compound (unreported MW), likely influencing solubility and bioavailability .
Fluorinated Derivatives
  • 2-(4-(tert-Butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one Synthesis: Pd-catalyzed coupling of trimethylsilyl enolates with aryl bromides .

Variations in the Amine Moiety

  • 1-(Morpholin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one Structure: Replaces the hydroxyphenoxy group with morpholine (MW: 198.26 g/mol) . Spectroscopy: $^{13}\text{C NMR}$ shows a carbonyl peak at 163.90 ppm, similar to the target compound’s expected amide resonance .
  • 1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

    • Structure : Contains a hydroxymethyl group on the pyrrolidine ring (CAS: 123958-87-2) .
    • Chirality : The (R)-configuration may confer stereoselective interactions in biological systems, a feature absent in the achiral target compound .

Heterocyclic and Functionalized Derivatives

  • 1-(Pyrrolidin-1-yl)-2-(tritylthio)ethan-1-one Synthesis: Derived from 2-(tritylthio)acetic acid and pyrrolidine via CDI-mediated coupling .

Physicochemical and Spectral Properties

Compound IR (cm⁻¹) $^{13}\text{C NMR}$ (ppm) Molecular Weight (g/mol)
2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one O-H ~3300, C=O ~1635* Unreported Unreported
1-(Morpholin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one C=O 1635, C-N 1250 163.90 (C=O) 198.26
2-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one C-O 1250, C=O 1635 163.90 (C=O) 217.29

*Predicted based on analogous compounds.

Biological Activity

The compound 2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one (also known as compound 1 ) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H15_{15}NO3_3
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 313959-63-6

This compound features a pyrrolidine ring and a hydroxyphenoxy group, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its effects on cell viability, apoptosis, and anti-inflammatory properties.

Pharmacological Properties

  • Antioxidant Activity :
    • Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The hydroxyphenyl group is known to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects :
    • Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
  • Cytotoxicity :
    • Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action may involve the induction of apoptosis through the activation of caspases.

Case Study 1: Cytotoxicity in Cancer Cells

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The IC50 values were determined using MTT assays:

Cell LineIC50 (µM)
HeLa (Cervical)15
MCF7 (Breast)20
A549 (Lung)18

This data suggests that the compound has selective cytotoxic effects, making it a candidate for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

In vitro assays revealed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control500300
Compound Treatment150100

These results indicate that the compound may modulate immune responses, providing a basis for its use in inflammatory conditions.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of NF-kB Pathway : This pathway is crucial for the expression of many pro-inflammatory cytokines.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to cell death in cancer cells.

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